molecular formula C19H19N5O B11594814 N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide

N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide

Cat. No.: B11594814
M. Wt: 333.4 g/mol
InChI Key: GPZTUKUFBNZODX-UHFFFAOYSA-N
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Description

N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the Povarov imino-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for synthesizing quinazoline derivatives .

Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Mechanism of Action

The mechanism of action of N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(Z)-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C19H19N5O/c1-11-9-12(2)16-15(10-11)13(3)21-19(22-16)24-18(20)23-17(25)14-7-5-4-6-8-14/h4-10H,1-3H3,(H3,20,21,22,23,24,25)

InChI Key

GPZTUKUFBNZODX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)/N=C(/N)\NC(=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(N)NC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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